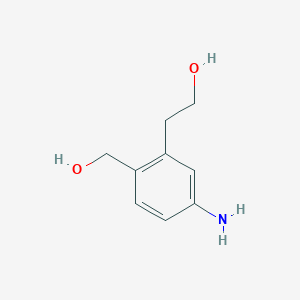
2-(5-Amino-2-hydroxymethylphenyl)-ethanol
Cat. No. B8445961
M. Wt: 167.20 g/mol
InChI Key: POXYSHFMRRORKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05919795
Procedure details


Pt-C (50% water wet, 200 mg) was added to a THF (40 mL) solution of 2-(2 hydroxymethly-5-nitro-phenyl)-ethanol (1.0 g, 5 mmol) and the reaction hydrogenated at 50 psi for 2 hrs. NMR showed complete reaction to form 2-(5-amino-2-hydroxymethyl-phenyl)-ethanol (compound (9) in Scheme 3);



Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[CH2:12][CH2:13][OH:14]>[Pt].C1COCC1>[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][OH:1])=[C:4]([CH2:12][CH2:13][OH:14])[CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=C(C=C(C=C1)[N+](=O)[O-])CCO
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction hydrogenated at 50 psi for 2 hrs
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC(=C(C1)CCO)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
